molecular formula C18H13Cl2NO4 B2952005 Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate CAS No. 477500-69-9

Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate

Cat. No. B2952005
CAS RN: 477500-69-9
M. Wt: 378.21
InChI Key: GIXHWUBOEDVAIS-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofurans are a class of organic compounds that have shown a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies .


Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, such as Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate, often involves heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .

Future Directions

The future directions for research on Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate and other benzofuran derivatives may include further exploration of their biological activities and potential as drug candidates . This could involve the development of new synthesis methods, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

ethyl 3-[(2,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(11-5-3-4-6-14(11)25-16)21-17(22)12-9-10(19)7-8-13(12)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXHWUBOEDVAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate

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